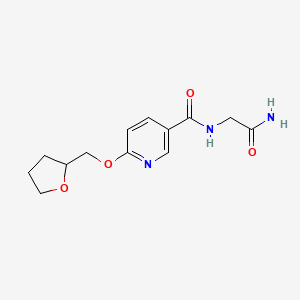

N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

The compound N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a tetrahydrofuran-2-yl methoxy substituent at the 6-position of the pyridine ring and a 2-amino-2-oxoethyl group attached to the amide nitrogen. The tetrahydrofuran (THF) moiety may enhance solubility and metabolic stability compared to purely aromatic substituents, while the 2-amino-2-oxoethyl group could contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-11(17)7-16-13(18)9-3-4-12(15-6-9)20-8-10-2-1-5-19-10/h3-4,6,10H,1-2,5,7-8H2,(H2,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPOZLLYIUGMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a nicotinamide moiety, which is known for its role in various biological processes, including cellular metabolism and DNA repair. The tetrahydrofuran group contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Antioxidant Properties : Nicotinamide derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways, including those involved in apoptosis and cell cycle regulation.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of metabolic enzymes |

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using DPPH and ABTS assays, showing a significant reduction in free radical formation, which suggests its potential use in preventing oxidative stress-related diseases.

Case Studies

- Study on Lung Cancer Cells : A study investigated the effect of the compound on A549 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), indicating that the compound may induce oxidative stress as a mechanism for its anticancer effects.

- Diabetes Management : Preliminary research has suggested that derivatives similar to this compound could enhance insulin sensitivity in diabetic models, although further studies are needed to confirm these findings.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyridine core, while analogs in (benzothiazole-thiazolidinone) and (quinoline) employ larger aromatic systems. The pyridine core may offer better metabolic stability than benzothiazole but lower planar rigidity compared to quinoline .

Substituent Effects: The THF-2-yl methoxy group in the target compound and ’s analog likely improves water solubility compared to ’s aryl/furan substituents or ’s methoxynaphthalene.

Biological Target Specificity: ’s benzothiazole-thiazolidinone derivatives show broad-spectrum antimicrobial activity, whereas ’s quinoline carboxamide is a selective FAP inhibitor. The target compound’s activity may align more with enzyme inhibition due to its amide and THF groups .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Antimicrobial vs. Enzyme Inhibition: ’s compounds demonstrate that benzothiazole-thiazolidinone hybrids are effective against pathogens like S. aureus and C. albicans. In contrast, the target compound’s structure suggests a shift toward enzyme or protease inhibition, analogous to ’s FAP-targeting agents .

- Role of the THF Group : The THF moiety in the target compound and ’s analog may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., naphthalene in ), making it suitable for CNS-targeted therapies .

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s nicotinoyl hydrazides, involving condensation of nicotinoyl chlorides with amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.